molecular formula C12H13ClF2O3 B14038782 1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one

Cat. No.: B14038782
M. Wt: 278.68 g/mol
InChI Key: AHUZMOSDPXQLCT-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H14ClF2O3. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and an ethoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-6-ethoxybenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.

    Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the difluoromethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one can be compared with other similar compounds such as:

    1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: The presence of a trifluoromethylthio group introduces different electronic and steric effects compared to the ethoxy group.

    1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one:

Properties

Molecular Formula

C12H13ClF2O3

Molecular Weight

278.68 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-6-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O3/c1-3-17-8-5-4-6-9(18-12(14)15)10(8)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3

InChI Key

AHUZMOSDPXQLCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OC(F)F)C(C(=O)C)Cl

Origin of Product

United States

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